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molecular formula C7H8BBrO2 B151635 4-(Bromomethyl)phenylboronic acid CAS No. 68162-47-0

4-(Bromomethyl)phenylboronic acid

Cat. No. B151635
M. Wt: 214.85 g/mol
InChI Key: PDNOURKEZJZJNZ-UHFFFAOYSA-N
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Patent
US05183653

Procedure details

Into a solution of p-tolylboronic acid (2.0 g, 1.47×10-2 mol) in 40 ml of carbon tetrachloride was added 5 ml of a bromine solution prepared by dissolving 2.4 g of bromine (1.5×10-2 mol) in 20 ml of CCl4. The reaction was initiated by illumination with a 150 watt light bulb. The bromine color faded in 5 minutes. The remaining bromine solution was added after 15 minutes. The precipitate that formed was isolated by filtration, and recrystallized from chloroform. M.P. 154°-156° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[B:1]([OH:10])([OH:9])[C:2]1[CH:3]=[CH:4][C:5]([CH3:8])=[CH:6][CH:7]=1.[Br:11]Br>C(Cl)(Cl)(Cl)Cl>[Br:11][CH2:8][C:5]1[CH:6]=[CH:7][C:2]([B:1]([OH:10])[OH:9])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
B(C=1C=CC(=CC1)C)(O)O
Name
Quantity
5 mL
Type
reactant
Smiles
BrBr
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
2.4 g
Type
reactant
Smiles
BrBr
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
The precipitate that formed
CUSTOM
Type
CUSTOM
Details
was isolated by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from chloroform

Outcomes

Product
Name
Type
Smiles
BrCC1=CC=C(C=C1)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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